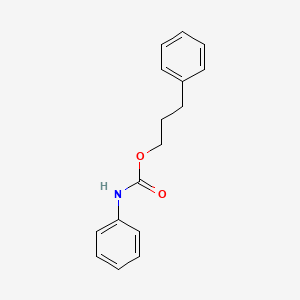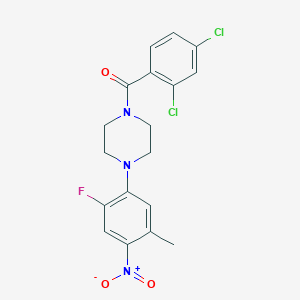![molecular formula C20H16O4 B4882107 2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B4882107.png)
2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FMA, and it has been studied extensively for its pharmacological properties and potential use as a drug.
Mecanismo De Acción
The mechanism of action of FMA is not fully understood. However, studies have suggested that FMA exerts its pharmacological effects by interacting with specific cellular targets. In cancer cells, FMA induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Inflammatory cells, FMA reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
FMA has been shown to have a range of biochemical and physiological effects. In cancer cells, FMA induces apoptosis and inhibits cell proliferation. Inflammatory cells, FMA reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, FMA has been shown to exhibit strong fluorescence in the presence of certain metal ions, making it a useful tool for detecting metal ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FMA in lab experiments is its potential as a building block for the synthesis of functional materials. FMA can be used to synthesize polymers with specific properties, such as fluorescence and conductivity. Another advantage of using FMA is its potential as a fluorescent probe for detecting metal ions in biological samples.
One limitation of using FMA in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity. While FMA has been shown to have potential as an anticancer and anti-inflammatory agent, further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on FMA. One direction is to further investigate its potential as an anticancer and anti-inflammatory agent. Studies are needed to determine its safety and efficacy in vivo. Another direction is to explore its potential as a building block for the synthesis of functional materials. FMA can be used to synthesize polymers with specific properties, such as fluorescence and conductivity. Finally, further studies are needed to determine its potential as a fluorescent probe for detecting metal ions in biological samples.
Métodos De Síntesis
The synthesis of FMA involves the reaction between 5-(4-methylphenyl)-2-oxo-3(2H)-furanone and 2-(bromomethyl)phenyl acetate in the presence of potassium carbonate and dimethylformamide. This reaction yields FMA as a yellow solid with a melting point of 185-187°C. The purity of the compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
FMA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, FMA has been investigated for its potential use as an anticancer agent. Studies have shown that FMA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMA has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that FMA reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
In biochemistry, FMA has been studied for its potential use as a fluorescent probe. Studies have shown that FMA exhibits strong fluorescence in the presence of certain metal ions, such as copper and zinc. This property makes FMA a useful tool for detecting metal ions in biological samples.
In materials science, FMA has been studied for its potential use as a building block for the synthesis of functional materials. Studies have shown that FMA can be used to synthesize polymers with specific properties, such as fluorescence and conductivity.
Propiedades
IUPAC Name |
[2-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-13-7-9-15(10-8-13)19-12-17(20(22)24-19)11-16-5-3-4-6-18(16)23-14(2)21/h3-12H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOCMWMEFSFKSH-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3OC(=O)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3OC(=O)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4882050.png)

![diethyl 5-[(anilinocarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4882064.png)
![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4882075.png)

![1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)

![3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4882106.png)
![4-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4882110.png)
